3-(2-Bromophenyl)prop-2-enamide
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Overview
Description
3-(2-Bromophenyl)prop-2-enamide is an organic compound with the molecular formula C9H8BrNO It is a derivative of acrylamide, where the amide group is attached to a 2-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)prop-2-enamide typically involves the reaction of 2-bromoaniline with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Bromoaniline+Acryloyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)prop-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The double bond in the acrylamide moiety can be reduced to form the corresponding amide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 3-(2-substituted phenyl)prop-2-enamide.
Oxidation: Formation of this compound oxides.
Reduction: Formation of 3-(2-bromophenyl)propionamide.
Scientific Research Applications
3-(2-Bromophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)prop-2-enamide depends on its specific application. In biological systems, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom and the acrylamide moiety play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)prop-2-enamide
- 3-(2-Chlorophenyl)prop-2-enamide
- 3-(2-Fluorophenyl)prop-2-enamide
Uniqueness
3-(2-Bromophenyl)prop-2-enamide is unique due to the presence of the bromine atom at the ortho position, which influences its reactivity and binding properties. This compound’s specific structure allows it to participate in unique chemical reactions and exhibit distinct biological activities compared to its analogs.
Properties
CAS No. |
83790-83-4 |
---|---|
Molecular Formula |
C9H8BrNO |
Molecular Weight |
226.07 g/mol |
IUPAC Name |
3-(2-bromophenyl)prop-2-enamide |
InChI |
InChI=1S/C9H8BrNO/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H2,11,12) |
InChI Key |
UIAQWXBASNSIJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)N)Br |
Origin of Product |
United States |
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